molecular formula C12H13NO3 B1269191 Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- CAS No. 64654-10-0

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-

Cat. No. B1269191
CAS RN: 64654-10-0
M. Wt: 219.24 g/mol
InChI Key: OHNMXDCVKSTQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multi-step chemical processes, including ring-opening followed by ring-closure reactions, 1,3-dipolar cycloaddition reactions, and cyclization reactions. For example, the synthesis of novel compounds through reactions involving pyrrolidine precursors has been detailed, showing high yields and specific conditions favoring the formation of these complex structures. These syntheses highlight the versatility of pyrrolidine as a core component in constructing diverse molecular architectures (Halim & Ibrahim, 2022); (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be determined and analyzed through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide detailed insights into the stereochemistry, bonding, and electronic properties of the molecules. For instance, X-ray crystallography has been used to confirm the stereochemistry of synthesized pyrrolidine derivatives, offering a clear view of their molecular orientation and spatial configuration (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, nucleophilic substitutions, and electrophilic additions, demonstrating their reactivity and functional versatility. These reactions are crucial for further modifications and functionalization of the pyrrolidine core, leading to the synthesis of compounds with desired chemical properties and biological activities (Katritzky et al., 1999).

Scientific Research Applications

Synthesis and Structural Analysis

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, and its derivatives have been synthesized through the reaction of substituted benzoic acids with pyrrolidine, using novel methods. The structures of these compounds were confirmed by techniques such as FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These structural analyses are crucial for identifying potential binding sites for allosteric modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, highlighting their significance in pharmacological research (Wu et al., 2014).

Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including structures related to pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, have been synthesized and studied for their conducting properties. These materials, obtained through electropolymerization, exhibit low oxidation potentials, making them stable in their conducting form. This property is particularly important for applications in electronic devices and materials science, where stable and efficient conducting polymers are required (Sotzing et al., 1996).

Pharmacological Potential

Pyrrolidine derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl)pyrrolidine, have been evaluated for their pharmacological potential. Studies have shown that these compounds can exhibit significant anti-fatigue effects, enhancing the forced swimming capacity in animal models. This suggests potential therapeutic applications in conditions related to fatigue or energy metabolism disorders (Wu et al., 2014). Additionally, certain pyrrolidine derivatives have been found to facilitate glutamatergic transmission in the brain, which could have implications for enhancing cognitive functions and memory (Staubli et al., 1994).

Anti-Angiogenesis Activity

Compounds structurally related to pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-, have been identified as inhibitors of angiogenesis, a process crucial for tumor growth and metastasis. This finding opens avenues for the development of new anti-cancer therapies targeting the angiogenesis pathway (Shin et al., 2008).

Synthetic Chemistry and Catalysis

The pyrrolidine framework is versatile in synthetic chemistry, serving as a key intermediate in various catalytic and synthetic transformations. This includes its use in asymmetric 1,3-dipolar cycloadditions, which are pivotal for generating stereochemically complex pyrrolidine derivatives. These derivatives are valuable in the synthesis of bioactive molecules and natural products, demonstrating the broad utility of pyrrolidine in organic synthesis (Adrio & Carretero, 2019).

Mechanism of Action

Target of Action

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is an intermediate for the synthesis of Pancratistatin , which is known to have anti-cancer properties . Pancratistatin initiates cell death in cancer cells , making it a potential target for cancer treatment.

Mode of Action

It is known that pancratistatin, for which this compound is an intermediate, initiates cell death in cancer cells . This suggests that the compound may interact with cellular targets to disrupt normal cell function and induce apoptosis, or programmed cell death.

Biochemical Pathways

Pancratistatin has been shown to induce apoptosis in cancer cells , suggesting that this compound may play a role in the regulation of cell death pathways.

Pharmacokinetics

As an intermediate in the synthesis of pancratistatin , its bioavailability and pharmacokinetics would be crucial in determining the effectiveness of the resulting compound.

Result of Action

The primary result of the action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is the synthesis of Pancratistatin , a compound with anti-cancer properties . Pancratistatin initiates cell death in cancer cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity .

Cellular Effects

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific proteins and enzymes, altering their structure and function. This binding can lead to either inhibition or activation of the enzyme, depending on the nature of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of specific metabolites, thereby influencing cellular metabolism .

Subcellular Localization

The subcellular localization of Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)- affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, thereby exerting its biochemical effects .

properties

IUPAC Name

1,3-benzodioxol-5-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(13-5-1-2-6-13)9-3-4-10-11(7-9)16-8-15-10/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNMXDCVKSTQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214918
Record name Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64654-10-0
Record name Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064654100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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